molecular formula C8H11NO2S B1580986 Ethyl 2-amino-4-methylthiophene-3-carboxylate CAS No. 43088-42-2

Ethyl 2-amino-4-methylthiophene-3-carboxylate

Cat. No. B1580986
CAS RN: 43088-42-2
M. Wt: 185.25 g/mol
InChI Key: ILYCZKOBLRJJSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-amino-4-methylthiophene-3-carboxylate is a chemical compound with the molecular formula C8H11NO2S . Its CAS number is 43088-42-2 .


Synthesis Analysis

The synthesis of Ethyl 2-amino-4-methylthiophene-3-carboxylate involves the reaction of Ethyl cyanoacetate and Acetone . Another method involves the reaction of the amino-ester with phenyl isothiocyanate in ethanol containing Et3N .


Molecular Structure Analysis

The molecular structure of Ethyl 2-amino-4-methylthiophene-3-carboxylate is represented by the formula C8H11NO2S . The InChI Key for this compound is ILYCZKOBLRJJSW-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

Ethyl 2-amino-4-methylthiophene-3-carboxylate has a molecular weight of 185.24 . It has a density of 1.219, a melting point of 80 °C, a boiling point of 279℃, and a flash point of 123℃ . It is soluble in water .

Scientific Research Applications

Synthesis and Characterization

Ethyl 2-amino-4-methylthiophene-3-carboxylate demonstrates significant potential in the field of synthetic chemistry. Pusheng (2009) explored the synthesis and characterization of related compounds, particularly focusing on their novel fluorescence properties, which could be valuable in analytical and diagnostic applications (Guo Pusheng, 2009).

Application in Dyeing Polyester Fibers

The compound has found utility in the textile industry, particularly in the dyeing of polyester fibers. Iyun et al. (2015) synthesized derivatives of Ethyl 2-amino-4-methylthiophene-3-carboxylate and assessed their dyeing performance on polyester fabric. These dyes showed good levelness and fastness properties, although with some limitations in photostability (O. Iyun, K. Bello, O. Abayeh, A. Jauro, F. Shode, 2015).

Potential in Drug Synthesis

Shah (2011) explored the synthesis of 3-Aminothiophene-2-carboxylates, which are important for pharmaceutical applications. These compounds were synthesized using environmentally friendly phase transfer catalysis techniques, highlighting their potential in green chemistry (R. D. Shah, 2011).

Antimicrobial Properties

Abu‐Hashem et al. (2011) focused on the antimicrobial potential of bifunctional thiophene derivatives, including ethyl 2-amino-4-methylthiophene-3-carboxylate. These compounds exhibited promising antimicrobial activities, which could be significant in developing new antimicrobial agents (A. Abu‐Hashem, K. Abu-Zied, M. El-Shehry, 2011).

Development of Novel Heterocyclic Compounds

Tormyshev et al. (2006) reported the synthesis of various 2-Aminothiophene-3-carboxylates, which are crucial in the development of new heterocyclic compounds. These compounds have applications in multiple fields, including pharmaceuticals and materials science (V. Tormyshev, D. Trukhin, O. Rogozhnikova, T. V. Mikhalina, T. I. Troitskaya, A. Flinn, 2006).

Safety And Hazards

Ethyl 2-amino-4-methylthiophene-3-carboxylate is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

properties

IUPAC Name

ethyl 2-amino-4-methylthiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2S/c1-3-11-8(10)6-5(2)4-12-7(6)9/h4H,3,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILYCZKOBLRJJSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC=C1C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00334559
Record name Ethyl 2-amino-4-methylthiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00334559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-amino-4-methylthiophene-3-carboxylate

CAS RN

43088-42-2
Record name Ethyl 2-amino-4-methylthiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00334559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 2-Amino-4-methylthiophene-3-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-amino-4-methylthiophene-3-carboxylate
Reactant of Route 2
Ethyl 2-amino-4-methylthiophene-3-carboxylate
Reactant of Route 3
Ethyl 2-amino-4-methylthiophene-3-carboxylate
Reactant of Route 4
Ethyl 2-amino-4-methylthiophene-3-carboxylate
Reactant of Route 5
Reactant of Route 5
Ethyl 2-amino-4-methylthiophene-3-carboxylate
Reactant of Route 6
Reactant of Route 6
Ethyl 2-amino-4-methylthiophene-3-carboxylate

Citations

For This Compound
28
Citations
G Khanum, A Fatima, P Sharma, SK Srivastava… - IUCrData, 2021 - scripts.iucr.org
The title compound, C8H11NO2S, crystallizes with two molecules, A and B, in the asymmetric unit. Each molecule features an intramolecular N—H⋯O hydrogen bond and the same H …
Number of citations: 3 scripts.iucr.org
A Fatima, G Khanum, SK Srivastava… - Journal of …, 2023 - Taylor & Francis
2-aminothiophenes derivative, Ethyl-2-amino-4-methyl thiophene-3-carboxylate (EAMC) has been synthesized, characterized, and investigated quantum chemically. It was …
Number of citations: 3 www.tandfonline.com
A Fatima, G Khanum, SK Srivastava, I Verma… - Chemical Physics …, 2021 - Elsevier
… al in 2010 [11], the similar crystal of Ethyl 2-amino-4-methylthiophene-3 carboxylate was reported by us in 2021 [12], there are lots of studies that have been carried out on the synthesis …
Number of citations: 20 www.sciencedirect.com
RK Russell, JB Press, RA Rampulla… - Journal of medicinal …, 1988 - ACS Publications
A series of thieno [3, 4-d]-, thieno [3, 2-d]-, and thieno [2, 3-d] pyrimidine-2, 4-dioneswith (phenylpiperazinyl) alkyl substitution at N-3 have been synthesized and evaluated for …
Number of citations: 173 pubs.acs.org
Z Puterová, A Krutošíková, D Vegh - Arkivoc, 2010 - arkat-usa.org
… The synthesis and pharmacology of this series of derivatives was presented by authors148,149 from ethyl 2-amino-4-methylthiophene-3-carboxylate. …
Number of citations: 193 www.arkat-usa.org
A Akbarzadeh, MG Dekamin - Green Chemistry Letters and …, 2017 - Taylor & Francis
A green and efficient protocol for the synthesis of densely functionalized 2-aminothiophene derivatives is described by the one-pot three-component Gewald reaction from enolizable …
Number of citations: 21 www.tandfonline.com
B Jones - 1979 - search.proquest.com
The nitrodecarboxylation of 2-acetamidothiophene-3-carboxylic acid was investigated in an attempt to improve the yield of 2-acetamido-3, S-dinitrothiophene obtained as product. The …
Number of citations: 4 search.proquest.com
P Jakobsen, AM Horneman, E Persson - Bioorganic & medicinal chemistry, 2000 - Elsevier
… Ethyl 2-amino-4-methylthiophene-3-carboxylate (0.74 g, 4.0 mmol) was dissolved in dry CH 2 Cl 2 (10 mL). 2-Nitrobenzoyl chloride (0.58 mL, 4.4 mmol) was added followed by the …
Number of citations: 43 www.sciencedirect.com
M Härter, B Kalthof, M Delbeck, K Lustig… - European Journal of …, 2019 - Elsevier
… An alternative synthesis of BAY-545 starts from the less costly and more widely available ethyl 2-amino-4-methylthiophene-3-carboxylate (81) (Scheme S4) and can be found in the …
Number of citations: 16 www.sciencedirect.com
R Ding, X Wang, J Fu, Y Chang, Y Li, Y Liu… - European Journal of …, 2022 - Elsevier
… At this temperature, ethyl 2-amino-4-methylthiophene-3-carboxylate (1 g, 5.4 mmol) was added and the reaction was continued with stirring for 6 h. After completion of the reaction, the …
Number of citations: 7 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.